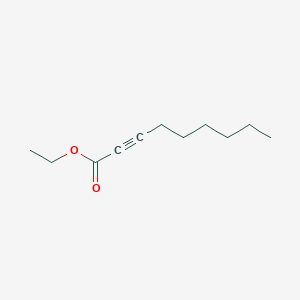

Ethyl 2-nonynoate

Description

Significance of Acetylenic Esters in Organic Synthesis

Acetylenic esters are a class of organic compounds that play a crucial role in modern organic synthesis. thieme-connect.comconsensus.app Their importance stems from the electron-deficient nature of their carbon-carbon triple bond, which is conjugated with an ester group. thieme-connect.com This electronic feature makes them highly reactive and versatile building blocks for creating a wide array of complex molecules. thieme-connect.comconsensus.app

Key aspects of their significance include:

Electrophilicity : Due to their electron deficiency, acetylenic esters are excellent electrophiles. They are powerful Michael acceptors, readily undergoing addition reactions with a variety of nucleophiles, including those based on phosphorus, nitrogen, and sulfur. thieme-connect.comconsensus.app These addition reactions often produce key synthetic intermediates. thieme-connect.com

Cycloaddition Reactions : These compounds are highly effective as dienophiles and dipolarophiles in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. thieme-connect.comconsensus.app This reactivity allows for the efficient construction of cyclic and heterocyclic systems.

Multicomponent Reactions : Acetylenic esters are widely employed in combinatorial and multicomponent reactions, which are processes that combine three or more starting materials in a single step to form a complex product. thieme-connect.com This streamlines the synthesis of diverse chemical libraries.

Synthesis of Diverse Structures : The reactivity of acetylenic esters enables the synthesis of a vast range of molecular architectures, including acyclic, monocyclic, polycyclic, and spirocyclic compounds. thieme-connect.com The development of new reactions involving these substrates is a continuing area of focus in organic chemistry research. researchgate.net

The utility of the parent molecule, acetylene (B1199291), underscores the importance of this functional group. Acetylene is a fundamental starting material in organic synthesis, used in vinylation, cross-coupling, and heterocycle synthesis, highlighting the broad chemical potential inherent in the alkyne moiety. iejrd.comnih.gov

Research Landscape and Scope of Ethyl 2-Nonynoate Studies

Research on this compound has primarily been focused on its properties as a flavor and fragrance ingredient. It has been evaluated by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which determined it to be of "no safety concern at current levels of intake when used as a flavouring agent". who.int It is recognized as a synthetic flavoring substance by the U.S. Food and Drug Administration (FDA). thegoodscentscompany.com

While it has been used as a fragrance, the International Fragrance Association (IFRA) has issued a standard prohibiting its use as a fragrance ingredient due to insufficient data. nih.gov This indicates a gap in the research concerning its potential for effects like skin sensitization, an area where related compounds like methyl 2-octynoate and mthis compound have been studied more extensively. industrialchemicals.gov.au For instance, mthis compound has been identified as a potential skin sensitizer. industrialchemicals.gov.au

The Australian Industrial Chemicals Introduction Scheme (AICIS) has also evaluated octynoic and nonynoic acid esters, noting that this compound has reported non-industrial use as a food additive. industrialchemicals.gov.au The synthesis of this compound is well-established and involves the carboxylation of the corresponding alkyne. chemicalbook.com Its chemical relatives, such as mthis compound, are also used in flavors and fragrances, imparting floral notes like gardenia and violet. fragranceconservatory.com

The study of this compound is situated at the intersection of synthetic organic chemistry and food science, with its primary research scope defined by its application and regulatory assessment as a flavoring agent.

Structure

2D Structure

Properties

IUPAC Name |

ethyl non-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZNMUGAZYAMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064918 | |

| Record name | 2-Nonynoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Green, violet-like aroma | |

| Record name | Ethyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

121.00 to 122.00 °C. @ 13.00 mm Hg | |

| Record name | Ethyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.901-0.907 | |

| Record name | Ethyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-92-2 | |

| Record name | Ethyl 2-nonynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-2-nonynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-nonynoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonynoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonynoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl non-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-2-NONYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853DED009T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Ethyl 2 Nonynoate Reactivity

Electrophilic and Nucleophilic Reactivity Profiles

Acetylenic esters, including ethyl 2-nonynoate, are recognized as potent electrophiles. The electron-withdrawing effect of the ester group polarizes the triple bond, making the β-carbon particularly susceptible to nucleophilic attack jmaterenvironsci.comnih.govmasterorganicchemistry.comrsc.org. This electrophilic character is central to many of the reactions this compound undergoes. Conversely, while the carbon atoms of the alkyne are electrophilic, the π electrons of the triple bond can, in certain contexts, exhibit nucleophilic behavior, particularly in reactions with strong electrophiles or metal centers.

Reactions with Biological Nucleophiles

The electrophilic nature of α,β-acetylenic esters suggests their potential to react with biological nucleophiles. Studies investigating the interaction of activated alkynes with biological systems have highlighted reactions with nucleophilic amino acid residues in proteins, such as cysteine (containing thiol groups) and lysine (B10760008) (containing amine groups) nih.govumich.edu. These reactions often proceed via a Michael-type addition mechanism.

Research into the nematicidal activity of electron-deficient alkynes, including this compound, against Meloidogyne incognita nematodes explored the possibility of a Michael addition to thiol groups of cysteine residues within the nematodes' biological machinery unica.it. While this compound exhibited some activity, docking studies suggested a low affinity to the investigated receptor site, potentially due to steric hindrance from its bulky group unica.it. This indicates that while the potential for reaction with biological nucleophiles exists, the efficiency and specificity can be influenced by structural factors and the biological environment.

Michael-Type Additions

Michael addition, a form of conjugate addition (1,4-addition), is a prominent reaction pathway for this compound and other acetylenic esters nih.govmasterorganicchemistry.comrsc.orgpsiberg.comwikipedia.orglibretexts.orgbyjus.comlibretexts.org. In these reactions, a nucleophile attacks the electrophilic β-carbon of the acetylenic ester, followed by protonation of the resulting vinyl anion or enolate equivalent. A variety of nucleophiles can participate in Michael additions to acetylenic esters, including enolates, amines, thiolates, and organocuprates masterorganicchemistry.com.

Base-catalyzed oxa-Michael addition reactions involving 3-hydroxy-2-azetidinones and acetylenic esters have been reported as a method for synthesizing substituted β-lactams benthamdirect.comingentaconnect.com. This demonstrates the utility of acetylenic esters as Michael acceptors in constructing complex molecular architectures.

Furthermore, copper-catalyzed conjugate reduction, which can be viewed as a type of Michael addition where hydride acts as the nucleophile, has been applied to acetylenic esters using silanes as reducing agents rsc.orgrsc.org. This transformation provides a method for the stereoselective reduction of the alkyne to a Z-alkene.

Cycloaddition Reactions

Acetylenic esters are valuable dienophiles and dipolarophiles in various cycloaddition reactions, enabling the construction of cyclic and heterocyclic compounds jmaterenvironsci.com. Their electron-deficient triple bond makes them reactive partners in concerted and step-wise cycloaddition processes.

[3+2] Cycloadditions

[3+2] cycloaddition reactions involving acetylenic esters have been explored for the synthesis of five-membered rings. A notable example is the reaction with nitrones, which can be organocatalyzed and performed "on water" organic-chemistry.orgcsic.esresearchgate.net. This reaction typically proceeds through the formation of a zwitterionic intermediate generated by the addition of the catalyst to the alkynoate organic-chemistry.orgcsic.es. The regioselectivity of these cycloadditions leads to the formation of 2,3-dihydroisoxazole rings organic-chemistry.orgcsic.es.

Formal [3+2] cycloadditions between zinc homoenolates and acetylenic esters have also been documented, providing a route to substituted cyclopent-2-en-1-ones acs.orgresearchgate.netacs.org. These reactions involve the conjugate addition of the zinc homoenolate to the acetylenic ester.

Thermal [2+2] cycloaddition reactions between 1,1-dimethoxyalkenes and acetylenic esters have been reported to occur via 1,4-dipolar intermediates, leading to functionalized 3,3-dimethoxycyclobutenes rsc.org.

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions involving acetylenic esters allow for the formation of cyclic structures within a single molecule. While specific examples focusing solely on intramolecular cycloadditions of this compound are less extensively documented in the provided sources, the reactivity principles observed for related acetylenic esters can be extrapolated. Intramolecular conjugate addition reactions of conjugated acetylenic esters initiated by metal-halogen exchange have been reported capes.gov.bracs.org. Additionally, a 6-exo-trig cyclization of an acetylenic ester has been observed in the context of nucleophilic addition, highlighting the potential for intramolecular cyclization pathways depending on the molecular architecture and reaction conditions rsc.org.

Other Functional Group Transformations

Beyond additions and cycloadditions, this compound and other acetylenic esters can undergo various other functional group transformations. Palladium-catalyzed cross-coupling reactions are significant in this regard. Acetylenic esters can act as coupling partners in reactions such as alkyne-alkyne coupling, leading to conjugated enynes rsc.orgrsc.orgmsu.edu. Palladium-catalyzed addition of distannanes to acetylenic esters has also been reported, yielding bis(trimethylstannyl)-2-alkenoates cdnsciencepub.com.

Copper-catalyzed borylation of acetylenic esters provides access to valuable vinylboronates, which are versatile intermediates in further synthetic transformations like Suzuki-Miyaura coupling nsf.gov.

Reduction reactions can also transform the alkyne or ester functionalities. For instance, the reduction of γ-keto-α,β-acetylenic esters to γ-hydroxy-α,β-(E)-alkenoic esters using sodium borohydride (B1222165) represents a functional group interconversion involving the carbonyl and alkyne moieties researchgate.net. Isomerization reactions can also occur, such as the organocatalyzed isomerization of acetylenic aldehydes to α,β-unsaturated esters organic-chemistry.org.

Derivatization for Complex Molecular Scaffolds

This compound serves as a valuable building block for the construction of complex molecular scaffolds through various derivatization reactions. Its activated alkyne allows for diverse transformations, including coupling reactions and additions.

One strategy involves sequential catalysis for the synthesis of chiral β-alkynyl carbonyl derivatives. A palladium-catalyzed cross-coupling of terminal alkyne donors with acetylenic esters, such as mthis compound, generates stereodefined enynes in high yield. rsc.orgrsc.org These enynes can then participate in a regio- and enantioselective copper-catalyzed conjugate reduction, providing access to a range of chiral products. rsc.orgrsc.org This approach demonstrates high functional group tolerance and its utility has been shown in the synthesis of complex molecules. rsc.orgrsc.org

The palladium-catalyzed alkyne-alkyne coupling using mthis compound as an acceptor alkyne has been reported to yield ynenoates as single regio- and stereoisomers in excellent yields. rsc.orgrsc.org

| Acceptor Alkyne | Donor Alkyne | Catalyst System | Product Type | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Mthis compound | 4-phenyl-1-butyne | Pd-catalyzed alkyne-alkyne coupling | Ynenoate | 96 | Single isomer |

The activated alkyne in this compound can also undergo reactions with various nucleophiles catalyzed by organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to the formation of unsaturated alkenoic acid esters and heterocycles. researchgate.net While the specific application to this compound is not detailed in all instances, the general reactivity of activated alkynes with nucleophiles under DABCO catalysis is well-established. researchgate.net

Furthermore, the hydrocarboxylation of activated alkynes, such as methyl 2-octynoate, with N-protected amino acids using a gold-zinc cooperative catalyst has been developed to prepare α-methoxycarbonyl enol esters. researchgate.net These enol esters serve as acylating reagents and are isolable and storable. researchgate.net This exemplifies how the alkyne functionality in compounds like this compound can be leveraged for the synthesis of reactive intermediates useful in further derivatization.

The synthesis of propargylic esters and γ-keto esters has also been achieved through the reaction of trialkynylboranes with ethyl diazoacetate, followed by hydration. cdnsciencepub.com While ethyl 3-nonynoate (an isomer) was mentioned in the context of hydration, this highlights the potential of alkyne-containing esters in generating different functionalized products. cdnsciencepub.com

The versatility of this compound in carbon-carbon bond formation and its ability to participate in catalytic cycles make it a valuable substrate in the synthesis of diverse and complex molecular architectures.

Analytical and Spectroscopic Characterization Techniques in Chemical Research

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are widely used to separate Ethyl 2-nonynoate from complex mixtures and to determine its presence and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is frequently employed for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS analysis, compounds are separated based on their boiling points and interaction with the stationary phase in the GC column, and then detected and identified by their mass fragmentation patterns in the mass spectrometer.

Studies have utilized GC-MS to identify this compound in various samples. For instance, in the characterization of a fraction from Bidens pilosa, this compound was identified with a retention time of 2.4 minutes. parahostdis.orgnih.govresearchgate.net The identification was confirmed by matching the compound data with the NIST-MS software library. parahostdis.orgnih.govresearchgate.net The mass spectrum provides a unique fingerprint for the compound, aiding in its positive identification. The NIST database contains GC-MS data for this compound, including total peaks and the m/z values of the top peaks (e.g., 29, 67, 41). nih.gov Predicted GC-MS spectra are also available. hmdb.ca

GC-MS protocols typically involve specific column types (e.g., fused-silica capillary columns with specific stationary phases) and oven temperature programs to achieve optimal separation and detection of the target analyte. nih.govorgsyn.org

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is another essential chromatographic technique, particularly useful for separating and analyzing compounds that may not be suitable for GC due to their volatility or thermal stability. While GC-MS appears more commonly referenced for the direct identification of this compound itself in the provided search results, HPLC is widely used in the analysis of related compounds and in separation procedures that might precede other characterization techniques. nih.govrsc.orgoup.com

HPLC analysis often involves different stationary phases (e.g., chiral stationary phases for separating enantiomers) and mobile phases depending on the properties of the analyte and the matrix. rsc.org Detection is commonly achieved using UV detectors, mass spectrometers (HPLC-MS), or other suitable detectors. nih.govoup.com Although direct application for quantifying this compound was not prominently detailed, HPLC is a standard technique for the separation and analysis of esters and other organic compounds in various research contexts. oup.comsci-hub.se

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. NMR spectra provide information on the number and type of hydrogen and carbon atoms and their connectivity.

PubChem and other resources provide access to NMR spectral information for this compound, including ¹H NMR and ¹³C NMR spectra. nih.govchemicalbook.com These spectra, often recorded at specific frequencies (e.g., 300 MHz or 500 MHz), show characteristic chemical shifts, splitting patterns, and integration values that are unique to the molecule's structure. nih.govchemicalbook.comacs.orgutah.edu Analysis of these features allows for the assignment of specific signals to individual protons and carbons within the this compound molecule, confirming its structure. utah.edu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum.

IR spectra for this compound are available and show characteristic absorption bands corresponding to its functional groups, such as the carbonyl group (C=O) and the alkyne group (C≡C). nih.govmpg.dersc.orgrsc.orgthermofisher.cn These spectral features are essential for confirming the presence of these groups within the this compound structure. For instance, a strong absorption band around 1700-1750 cm⁻¹ would indicate the presence of the ester carbonyl, while a band around 2100-2260 cm⁻¹ would correspond to the carbon-carbon triple bond. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a compound. This technique is crucial for confirming the molecular formula and distinguishing between compounds with very similar nominal masses.

HRMS data for this compound confirms its exact mass, which is reported as 182.130679813 Da. nih.govuni.lu This precise mass measurement is consistent with the molecular formula C₁₁H₁₈O₂. HRMS is often used in conjunction with chromatographic techniques (e.g., LC-HRMS) to identify and confirm the presence of target compounds in complex samples with high confidence. acs.orgmpg.de Predicted collision cross-section values based on the molecular structure are also available, which can be used in advanced mass spectrometry experiments like ion mobility-mass spectrometry. uni.lu

Quantitative Analytical Strategies in Complex Matrices

The quantitative analysis of this compound in complex matrices presents challenges due to the potential presence of interfering substances. Complex matrices can include natural extracts, food products, flavour and fragrance formulations, and biological samples. To accurately determine the concentration of this compound in such samples, techniques capable of separating the analyte from the matrix components and providing sensitive detection are required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the quantitative analysis of volatile and semi-volatile organic compounds like this compound in complex matrices nih.govparahostdis.orgresearchgate.netrsc.orgparahostdis.org. GC-MS combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry. In GC, the sample is vaporized and carried through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragmentation patterns nih.gov.

For the quantitative analysis of this compound using GC-MS, specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) and mass spectrometric parameters (e.g., ionization mode, scan range or selected ion monitoring (SIM)) are optimized. Identification is typically confirmed by comparing the retention time and mass spectrum of the analyte with those of a known standard and/or spectral libraries like NIST nih.govparahostdis.orgnih.gov. Quantification is often achieved by using internal standards and generating calibration curves based on the peak areas or peak heights of the target analyte at different known concentrations.

Sample preparation is a critical step when analyzing complex matrices to isolate or concentrate the this compound and remove potential interferents. Techniques such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed depending on the nature of the matrix and the concentration of the analyte chromatographyonline.commdpi.comresearchgate.net. These methods aim to enrich the this compound in a cleaner extract suitable for GC-MS injection.

Research findings demonstrate the application of GC-MS for the quantitative determination of this compound in natural extracts. For instance, this compound has been identified and quantified in the methanolic extract of Bidens pilosa, a plant known for its potential biological activities. In one study, this compound was found to be present at a percentage of 9.3% in a specific fraction of the extract nih.govparahostdis.orgparahostdis.org. Another study on the essential oil from Artemisia persica flowers reported a substantial amount of this compound, accounting for 24.4% of the oil composition researchgate.net.

While GC-MS is prominent, High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors can also be used for the analysis of esters, although GC-MS is often preferred for more volatile compounds like this compound nih.govoup.comoup.com. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, and detectors such as UV-Vis or mass spectrometers can be used for quantification.

The accurate quantitative analysis of this compound in diverse complex samples is vital for various purposes, including quality control of flavour and fragrance products, characterization of natural extracts, and potentially for regulatory compliance related to its use as a food additive fao.orgfao.orggovinfo.gov. The choice of analytical strategy depends on factors such as the matrix complexity, the required sensitivity, and the available instrumentation.

Data Tables

Based on the research findings, here is a summary of the quantitative presence of this compound in specific plant extracts:

| Sample Source | Matrix Type | Analytical Technique | This compound Concentration (%) | Citation |

| Bidens pilosa (methanolic extract fraction) | Plant Extract | GC-MS | 9.3 | nih.govparahostdis.orgparahostdis.org |

| Artemisia persica (flowers essential oil) | Plant Essential Oil | GC/GC-MS | 24.4 | researchgate.net |

Note: The values presented are based on the relative abundance or percentage reported in the referenced studies and may vary depending on the specific plant variety, growth conditions, extraction method, and analytical protocol used.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Nonynoate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of a molecule at the electronic level. These studies can predict molecular geometries, vibrational frequencies, and electronic properties that govern the substance's behavior and interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of ethyl 2-nonynoate.

Although direct DFT studies on this compound are scarce, research on the analogous, smaller molecule ethyl propiolate (HC≡CCOOCH₂CH₃) offers significant insights. A detailed study combining matrix isolation infrared spectroscopy with DFT (B3LYP) and MP2 calculations revealed the conformational landscape of ethyl propiolate. The calculations predicted the existence of four conformers. The two most stable conformers possess a cis configuration in the carboxylic moiety (O=C-O-C dihedral angle ≈ 0°), with the ethyl group in either an anti or gauche orientation. Two higher-energy trans conformers (O=C-O-C dihedral angle ≈ 180°) were also predicted but not observed experimentally under cryogenic conditions.

By analogy, this compound is expected to exhibit a similar set of conformers, dictated by the rotation around the C-O single bonds of the ester group. The long heptyl chain is flexible and would introduce a multitude of additional low-energy conformations. DFT calculations would be essential to determine the relative energies of these conformers and to predict their population at different temperatures.

Furthermore, DFT calculations can provide valuable data on the electronic properties of this compound. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical for understanding its reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and the wavelengths of electronic absorption. For an α,β-acetylenic ester like this compound, the HOMO is expected to have significant contributions from the C≡C triple bond, while the LUMO would be centered on the conjugated C≡C-C=O system, making it susceptible to nucleophilic attack.

Table 1: Predicted Conformational Data for Ethyl Propiolate (Analogous to this compound) based on DFT Calculations

| Conformer | Carboxylic Configuration | Ethyl Group Orientation | Relative Energy (kJ/mol) | Predicted Abundance |

| I | cis | anti | 0.0 | High |

| II | cis | gauche | < 2.5 | High |

| III | trans | anti | > 17.5 | Not Observed |

| IV | trans | gauche | > 17.5 | Not Observed |

This table is based on data for ethyl propiolate and serves as a model for the expected conformational behavior of this compound.

Reaction Pathway Elucidation through Computational Simulation

Computational simulations are powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, key reactions of interest include Michael additions and cycloadditions, owing to the electrophilic nature of the carbon-carbon triple bond conjugated to the carbonyl group.

Theoretical studies on the reactions of similar α,β-acetylenic esters have been performed. For instance, the Diels-Alder reaction of ethyl propiolate with various dienes has been investigated using DFT. These studies calculate the potential energy surface of the reaction, identifying the transition states and intermediates to explain the observed regioselectivity and stereoselectivity. It is plausible that this compound would undergo similar [4+2] cycloaddition reactions, and computational modeling could predict the feasibility and outcome of such transformations with different reaction partners.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For this compound, QSAR models can be valuable for predicting its reactivity, particularly its potential as a skin sensitizer.

The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated a group of octynoic and nonynoic acid esters, including this compound. The report notes that these chemicals possess an electrophilic α,β-unsaturated ester group capable of reacting with proteins, a key mechanism for skin sensitization. The Danish (Q)SAR database, mentioned in the AICIS report, predicted that chemicals in this group would have low acute oral toxicity.

More broadly, QSAR models have been developed for the skin sensitization potential of α,β-unsaturated compounds, which act as Michael acceptors. These models typically use descriptors that quantify the electrophilicity of the β-carbon, such as the LUMO energy or atomic charges calculated by quantum chemical methods, along with descriptors for hydrophobicity (logP), which influences skin penetration. By inputting the calculated descriptors for this compound into such a validated QSAR model, a prediction of its skin sensitization potential could be obtained without the need for animal testing.

In Silico Design and Screening of Related Compounds

The principles of computational chemistry can be extended from analysis to design. In silico design and screening methodologies allow for the virtual creation and evaluation of new molecules with desired properties, such as specific fragrance profiles or improved stability.

For the fragrance industry, two main in silico approaches are relevant:

Ligand-based design: This approach relies on the knowledge of existing molecules with a particular scent. A library of virtual compounds structurally related to this compound could be generated by modifying its alkyl chain length, branching, or the ester group. Descriptors for these new molecules would be calculated and compared to a model built from known fragrance compounds to predict their odor characteristics.

Structure-based design: If the olfactory receptor responsible for the perception of a specific scent is known, structure-based design can be employed. This involves docking virtual molecules into the binding site of the receptor. The docking scores provide an estimate of the binding affinity, which is often correlated with odor intensity. While the structures of most human olfactory receptors are not yet experimentally determined, homology modeling can be used to create approximate models for such screening.

Through these in silico screening techniques, vast virtual libraries of compounds related to this compound could be rapidly assessed, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new fragrance and flavor ingredients.

Applications of Ethyl 2 Nonynoate in Complex Organic Synthesis

Precursor in Fine Chemical Synthesis

The inherent reactivity of the triple bond and the ester moiety in ethyl 2-nonynoate positions it as a plausible starting material for the construction of more elaborate molecular frameworks. Its utility can be envisioned in the synthesis of natural products and as an intermediate for bioactive molecules in the pharmaceutical and agrochemical sectors.

Construction of Natural Product Frameworks

The structural motifs present in many natural products often feature long carbon chains and heterocyclic cores. While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its constituent parts suggest potential synthetic routes. The n-hexyl chain of this compound could serve as a lipid-soluble tail, a common feature in many biologically active natural compounds.

Theoretically, the alkyne functionality can be engaged in a variety of carbon-carbon bond-forming reactions to construct the backbone of natural products. For instance, Sonogashira coupling reactions could be employed to append aromatic or other unsaturated fragments to the acetylenic carbon, thereby elongating and diversifying the carbon skeleton.

Table 1: Potential Reactions for Natural Product Framework Construction

| Reaction Type | Reagents/Conditions | Potential Outcome with this compound |

|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Formation of a C(sp)-C(sp2) bond, linking the nonynoate chain to an aromatic or vinylic moiety. |

| Hydroboration-Oxidation | 1. BH3 or borane (B79455) derivative 2. H2O2, NaOH | Conversion of the alkyne to a ketone or, with specific reagents, an aldehyde, providing a handle for further elaboration. |

Synthesis of Pharmaceutical and Agrochemical Intermediates

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry, as these scaffolds are prevalent in a vast array of bioactive molecules. The alkyne functionality of this compound is a key precursor for the construction of various five- and six-membered rings.

For example, the reaction of terminal alkynes with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles, a class of heterocycles known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Similarly, cycloaddition reactions with nitrile oxides can, in principle, yield isoxazoles, another important heterocyclic core in drug discovery.

While specific examples utilizing this compound are not prominent in the literature, the general reactivity pattern of acetylenic esters suggests its suitability for such transformations. The resulting substituted pyrazoles or isoxazoles would bear a C3-heptyl chain and a C4-ester group (or its derivative after cyclization), which could be further modified to tune the biological activity.

Table 2: Potential Heterocycle Synthesis from this compound

| Heterocycle | Coreactant | General Reaction Conditions | Potential Product Structure |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Acid or base catalysis | 3-Hexyl-5-hydroxy-1H-pyrazole |

| Isoxazole | Hydroxylamine (NH₂OH) | Base | 3-Hexyl-isoxazol-5(4H)-one |

Contributions to Novel Reaction Development

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. While this compound has not been at the forefront of novel reaction development, its structure lends itself to exploration in various catalytic and multicomponent reactions.

The electron-withdrawing nature of the ester group polarizes the alkyne, making it susceptible to nucleophilic attack. This reactivity could be harnessed in conjugate addition reactions, where a variety of nucleophiles could be added to the β-carbon of the alkyne. Such reactions, if developed, would provide a straightforward method for the introduction of diverse functional groups at the C3 position of the nonynoate backbone.

Furthermore, transition metal-catalyzed reactions that go beyond standard cross-coupling are an active area of research. This compound could serve as a substrate to investigate novel cycloadditions, hydrofunctionalizations, or tandem reactions, potentially leading to the discovery of new transformations with broad synthetic utility. For instance, a [2+2+2] cycloaddition with other unsaturated partners could rapidly assemble complex polycyclic systems.

Occurrence and Environmental Considerations in Academic Research

Detection and Identification in Biological Systems and Natural Extracts

The identification of ethyl 2-nonynoate in natural products is not widely documented, with most literature focusing on its synthetic production and use.

Presence in Fermentation Products

While a wide array of volatile esters are known to be produced during fermentation processes in alcoholic beverages, contributing significantly to their aroma profiles, the natural occurrence of this compound as a fermentation product has not been definitively established in peer-reviewed literature. mdpi.com Fermented beverages are complex matrices containing numerous compounds such as phenols and organic acids that influence their sensory characteristics. mdpi.com The synthesis of esters like ethyl acetate (B1210297) and medium-chain fatty acid ethyl esters by yeast, such as Saccharomyces cerevisiae, is a well-studied phenomenon. nih.gov These esters can diffuse from the yeast cells into the fermenting medium. nih.gov However, one source notes that this compound is "not found in nature". thegoodscentscompany.com Its related saturated ester, ethyl nonanoate, has been identified as a metabolite in Saccharomyces cerevisiae and has been found in organisms like Citrus iyo and Opuntia ficus-indica. nih.gov The potential for the formation of acetylenic compounds in fermentation exists, with some obligate anaerobes like Pelobacter acetylenicus capable of fermenting acetylene (B1199291). d-nb.info Further research is needed to determine if similar pathways could lead to the formation of this compound in common fermented foods and beverages.

Isolation from Plant Extracts

The isolation of this compound directly from plant extracts has not been specifically reported in the available scientific literature. However, the isolation of other acetylenic compounds from various plant species is well-documented, suggesting that the biosynthetic machinery for producing such compounds exists in the plant kingdom. For instance, research has led to the isolation of new acetylenic compounds from the cultured cells of Asparagus officinalis L. (Liliaceae). nih.gov Similarly, the biosynthesis of phenolics with an acetylenic group has been studied in cultured cells of Asparagus officinalis. nih.gov These studies indicate that plants can synthesize complex molecules containing triple bonds.

Table 1: Examples of Acetylenic Compounds Isolated from Plant Sources

| Compound Name | Plant Source | Reference |

| 1-methoxy-4-[5-(4-methoxyphenoxy)-3-penten-1-ynyl]-benzene | Asparagus officinalis L. | nih.gov |

| 4-[5-(4-methoxyphenoxy)-3-penten-1-ynyl]phenol | Asparagus officinalis L. | nih.gov |

| 4-[5-(4-hydroxyphenoxy)-3-penten-1-ynyl]phenol | Asparagus officinalis L. | nih.gov |

Abiotic and Biotic Degradation Pathways in Environmental Compartments

The environmental persistence of this compound is determined by its susceptibility to degradation through both non-biological (abiotic) and biological (biotic) processes.

Abiotic degradation pathways for esters include hydrolysis and photodegradation. The hydrolysis of esters can be catalyzed by acids or bases, splitting them into a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org In the case of this compound, this would yield 2-nonynoic acid and ethanol. The rate of hydrolysis is dependent on factors such as pH and temperature. Photodegradation, the breakdown of molecules by light, is another potential abiotic pathway for unsaturated esters, particularly in the presence of photosensitizers. researchgate.netnih.gov Research on unsaturated polyester (B1180765) resins shows that UV radiation can lead to the breaking of ester bonds. researchgate.net

Biotic degradation involves the breakdown of the compound by microorganisms. Bacteria can degrade phthalate (B1215562) esters by first hydrolyzing them to phthalate isomers, which are then further metabolized. nih.govnih.gov The biodegradation of diethyl phthalate in soil by a novel pathway has been reported. dntb.gov.ua Studies on fatty acid ethyl esters have shown they can be hydrolyzed by cellular elements in the blood. nih.gov Furthermore, some bacteria are known to degrade alkanes and, more specifically, alkynes. The degradation of alkynes by single bacterial species is considered rare, but some species have shown the ability to cleave the triple bond.

Research on Environmental Distribution and Fate Mechanisms

The environmental distribution and ultimate fate of this compound are influenced by its physical and chemical properties, such as its volatility and solubility in water. As a volatile organic compound (VOC), this compound has the potential to be released into the atmosphere. thecmmgroup.comnih.gov In the atmosphere, VOCs can react with nitrogen oxides in the presence of sunlight to form ground-level ozone, a component of smog. thecmmgroup.com

The movement and persistence of organic esters in soil and water are also critical aspects of their environmental fate. The sorption of esters to soil is often correlated with the soil's organic carbon content. tandfonline.comtandfonline.comresearchgate.net Studies on phthalate esters have shown that their adsorption to soil is influenced by the organic matter content, with diethyl phthalate showing a greater tendency to adsorb than dimethyl phthalate. tandfonline.comtandfonline.com The mobility of these compounds in the subsurface is intrinsically linked to their adsorption behavior. tandfonline.com

Table 2: Factors Influencing the Environmental Fate of Organic Esters

| Environmental Compartment | Process | Key Influencing Factors | Potential Fate of this compound (by analogy) |

| Atmosphere | Volatilization, Photodegradation | Vapor pressure, sunlight intensity, presence of reactive species (e.g., NOx) | Potential for atmospheric transport and photochemical reactions. thecmmgroup.com |

| Water | Hydrolysis, Biodegradation, Volatilization | pH, temperature, microbial population, water turbulence | Breakdown into 2-nonynoic acid and ethanol; potential for volatilization from surface waters. chemguide.co.uklibretexts.org |

| Soil and Sediment | Adsorption, Biodegradation | Soil organic matter content, microbial activity, pH | Adsorption to soil particles, particularly those with high organic content, limiting mobility; potential for microbial breakdown. tandfonline.comtandfonline.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.